(3S,4R)-3-fluoropiperidine-4-carboxylic acid
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Overview
Description
(3S,4R)-3-fluoropiperidine-4-carboxylic acid is a chiral fluorinated piperidine derivative. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and synthesis of bioactive molecules. The presence of a fluorine atom in the piperidine ring enhances its chemical stability and biological activity, making it a valuable scaffold in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable leaving group in the piperidine precursor is replaced by a fluorine atom using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of (3S,4R)-3-fluoropiperidine-4-carboxylic acid may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-fluoropiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, aldehydes, ketones, and various substituted piperidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(3S,4R)-3-fluoropiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of (3S,4R)-3-fluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, leading to therapeutic effects in various diseases .
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride
- (3S,4R)-(-)-(4-(4′-fluorophenyl)3-hydroxymethyl)-piperidine
Uniqueness
Compared to similar compounds, (3S,4R)-3-fluoropiperidine-4-carboxylic acid stands out due to its specific stereochemistry and the presence of both a fluorine atom and a carboxylic acid group. These features contribute to its unique chemical reactivity and biological activity, making it a versatile scaffold in drug discovery and development .
Properties
Molecular Formula |
C6H10FNO2 |
---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
(3S,4R)-3-fluoropiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c7-5-3-8-2-1-4(5)6(9)10/h4-5,8H,1-3H2,(H,9,10)/t4-,5+/m0/s1 |
InChI Key |
DUBNMTMXCUHCPU-CRCLSJGQSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@H]1C(=O)O)F |
Canonical SMILES |
C1CNCC(C1C(=O)O)F |
Origin of Product |
United States |
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